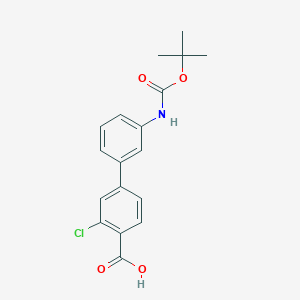
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-BOC-aminophenyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) to form 3-BOC-aminophenyl.
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized separately, often starting from a chlorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amines: Removal of the BOC group yields the free amine derivative.
Coupled Products: Complex molecules with extended aromatic systems can be synthesized.
科学研究应用
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug target it is designed to interact with.
相似化合物的比较
Similar Compounds
4-(3-Aminophenyl)-2-chlorobenzoic acid: Similar structure but without the BOC protecting group.
4-(3-BOC-Aminophenyl)-benzoic acid: Similar structure but without the chlorine atom.
Uniqueness
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is unique due to the presence of both the BOC-protected amino group and the chlorine atom, which allows for selective reactions and transformations that are not possible with similar compounds.
属性
IUPAC Name |
2-chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBYBOVNPZNMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














